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Introduction

2-lodoquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic
compound. The introduction of an iodine atom at the 2-position of the quinoline ring system
significantly influences its physicochemical properties and reactivity, making it a valuable
building block in organic synthesis and a person of interest in medicinal chemistry. This guide
provides a comprehensive overview of the core physical properties of 2-lodoquinoline,
offering insights into its handling, characterization, and potential applications.

Molecular and General Properties

2-lodoquinoline is a solid at room temperature with a molecular formula of CoHsIN and a
molecular weight of 255.06 g/mol .[1] Its structure consists of a quinoline core with an iodine
atom attached to the carbon at the 2-position.

Property Value Source
Molecular Formula CoHeIN [1]
Molecular Weight 255.06 g/mol [1]
Appearance Solid

CAS Number 6560-83-4 [2]
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Thermal Properties

The thermal behavior of a compound is critical for its purification, storage, and reaction setup.

Melting Point

The melting point of 2-lodoquinoline is reported to be greater than 300 °C. This high melting
point suggests strong intermolecular forces in the solid state, likely due to a combination of van
der Waals forces and potential weak C-H---1 or C-H---N interactions in the crystal lattice.

Boiling Point

The boiling point of 2-lodoquinoline is 320.7 °C at 760 mmHg. This relatively high boiling point
is consistent with its molecular weight and the presence of the polarizable iodine atom, which
increases intermolecular attractions.

Solubility Profile

The solubility of 2-lodoquinoline in various solvents is a crucial parameter for its use in
synthesis, purification, and biological assays. While comprehensive quantitative data is not
readily available in the literature, the general solubility trends for quinoline derivatives suggest
that 2-lodoquinoline is likely to be more soluble in organic solvents than in water.[3][4]
Halogenated aromatic compounds often exhibit good solubility in moderately polar to nonpolar
organic solvents.

Based on the principle of "like dissolves like," the following solubilities can be anticipated:

o Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Sparingly soluble to insoluble in water
due to its largely hydrophobic aromatic structure. It is expected to have some solubility in
alcohols like ethanol and methanol.

e Polar Aprotic Solvents (e.g., DMSO, Acetone): Likely to be soluble in polar aprotic solvents
such as dimethyl sulfoxide (DMSO) and acetone, which are capable of solvating the polar C-
I bond and the quinoline ring.

» Nonpolar Solvents (e.g., Hexane, Toluene): May exhibit some solubility in nonpolar aromatic
solvents like toluene due to 1t-1t stacking interactions, but likely to be less soluble in aliphatic
nonpolar solvents like hexane.
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Spectroscopic Properties

Spectroscopic analysis is fundamental for the identification and characterization of 2-
lodoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for 2-lodoquinoline are not readily available in public
databases, the expected chemical shifts and coupling constants can be predicted based on the
analysis of similar quinoline derivatives.[5][6]

1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region
(typically & 7.0-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting
patterns due to spin-spin coupling. The proton at the 3-position is expected to be a doublet,
coupled to the proton at the 4-position. The protons on the benzo-fused ring will show a pattern
of doublets, triplets, or doublet of doublets, depending on their positions and coupling partners.

13C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine
carbon atoms in the molecule. The carbon atom bearing the iodine (C-2) will have its chemical
shift significantly influenced by the heavy atom effect of iodine. The chemical shifts of the other
carbon atoms will be in the typical range for aromatic and heteroaromatic compounds (& 120-
150 ppm).[7]

dot graph NMR_Prediction { layout=neato; node [shape=Dbox, style=filled, fillcolor="#F1F3F4",
fontcolor="#202124"]; edge [color="#5F6368"];

} Predicted NMR correlations for 2-lodoquinoline.

Infrared (IR) Spectroscopy

The IR spectrum of 2-lodoquinoline will be characterized by absorption bands corresponding
to the vibrations of its functional groups. Key expected peaks include:

e C-H stretching (aromatic): ~3100-3000 cm™1

e C=C and C=N stretching (aromatic rings): A series of bands between ~1600 cm~* and 1400

cm™1
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e C-H in-plane and out-of-plane bending: In the fingerprint region below 1000 cm~*

o C-| stretching: Typically observed in the far-infrared region, often below 600 cm~1, and may
be difficult to observe with standard mid-IR spectrophotometers.[8]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2-lodoquinoline, typically recorded in a solvent like ethanol, is
expected to exhibit multiple absorption bands characteristic of the quinoline chromophore.
Quinoline itself shows absorption maxima around 226, 276, and 313 nm.[9] The presence of
the iodo substituent may cause a bathochromic (red) shift in these absorption bands. The molar
absorptivity (€) values are expected to be in the range of 103 to 10* L-mol~t.cm~1.[10][11]

Crystal Structure

As of the latest available data, a definitive crystal structure of 2-lodoquinoline has not been
reported in publicly accessible crystallographic databases. X-ray crystallography is the
definitive method for determining the three-dimensional arrangement of atoms in a solid.[12]
[13] Obtaining a single crystal suitable for X-ray diffraction is often the rate-limiting step in such
studies.[12] For related compounds, such as 4-lodoquinoline, crystal structure data is available
and reveals details about bond lengths, bond angles, and intermolecular interactions in the
solid state.[14]

Reactivity and Stability
Chemical Reactivity

The reactivity of 2-lodoquinoline is largely dictated by the electron-withdrawing nature of the
quinoline ring and the nature of the carbon-iodine bond.

o Nucleophilic Aromatic Substitution: The 2-position of the quinoline ring is activated towards
nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom. The iodine
atom is a good leaving group, making 2-lodoquinoline a suitable substrate for nucleophilic
aromatic substitution reactions. It can react with various nucleophiles, such as amines,
alkoxides, and thiols, to introduce new functional groups at the 2-position.[15][16]

e Cross-Coupling Reactions: The C-I bond is highly reactive in palladium-catalyzed cross-
coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This reactivity allows
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for the formation of new carbon-carbon bonds, making 2-lodoquinoline a versatile precursor
for the synthesis of more complex molecules.[17]

Click to download full resolution via product page

Stability

2-lodoquinoline should be stored in a cool, dark place to prevent degradation. Aromatic iodo
compounds can be sensitive to light and may undergo photodegradation.[18] The C-I bond can
be cleaved by UV light, leading to the formation of radical species and subsequent
decomposition products. It is also advisable to store it under an inert atmosphere to prevent
potential oxidation, especially over long periods.

Experimental Protocols
Protocol 1: Determination of Melting Point

Objective: To determine the melting point of 2-lodoquinoline.

Methodology:

e Ensure the 2-lodoquinoline sample is dry and finely powdered.

e Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
e Place the capillary tube in a calibrated melting point apparatus.

e Heat the sample at a rate of approximately 10-15 °C per minute initially.

e Once the temperature is within 20 °C of the expected melting point, reduce the heating rate
to 1-2 °C per minute.

e Record the temperature at which the first liquid appears and the temperature at which the
entire sample becomes a clear liquid. This range is the melting point.

Protocol 2: Acquisition of 'H NMR Spectrum
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Objective: To obtain a high-resolution proton NMR spectrum of 2-lodoquinoline.
Methodology:

o Dissolve approximately 5-10 mg of 2-lodoquinoline in about 0.6-0.7 mL of a suitable
deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
e Place the NMR tube in the spectrometer.
e Acquire the *H NMR spectrum according to the instrument's standard operating procedures.

e Process the spectrum by applying Fourier transformation, phase correction, and baseline
correction.

 Integrate the signals and determine the chemical shifts and coupling constants.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical
properties of 2-lodoquinoline. While some experimental data, particularly regarding solubility
and crystal structure, remain to be fully elucidated in the public domain, the available
information on its thermal, spectroscopic, and reactive properties provides a solid foundation
for its use in research and development. As a versatile synthetic intermediate, a thorough
understanding of these fundamental characteristics is paramount for its effective application in
the design and synthesis of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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